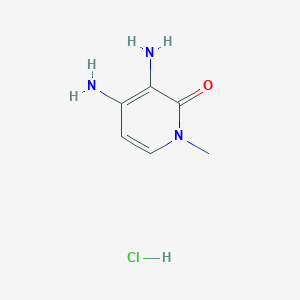
2-(2-Fluoro-5-methoxyphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-5-methoxyphenyl)acetaldehyde is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method starts with 2-amino-5-methoxytoluene, which undergoes fluorination and subsequent oxidation to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. standard organic synthesis techniques involving controlled reaction conditions and purification steps are likely employed to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Fluoro-5-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Reactions involving the replacement of the fluorine or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents under appropriate conditions.
Major Products:
Oxidation: 2-(2-Fluoro-5-methoxyphenyl)acetic acid.
Reduction: 2-(2-Fluoro-5-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-5-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity, while the methoxy group can influence its solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-(2-Fluoro-5-methoxyphenyl)acetic acid
- 2-(2-Fluoro-5-methoxyphenyl)ethanol
- 2-(2-Fluoro-5-methoxyphenyl)acetone
Comparison: 2-(2-Fluoro-5-methoxyphenyl)acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs For instance, the aldehyde group allows for specific oxidation and reduction reactions that are not possible with the corresponding acid or alcohol derivatives
Propiedades
Fórmula molecular |
C9H9FO2 |
|---|---|
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
2-(2-fluoro-5-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,5-6H,4H2,1H3 |
Clave InChI |
WGIJFDXIVWOBAL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)F)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one](/img/structure/B13126311.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)






![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)




